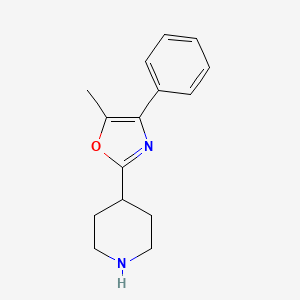

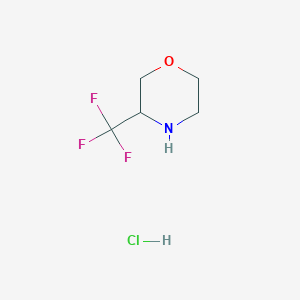

Cyclopropyl-(2-iodo-benzyl)-amine

Descripción general

Descripción

Synthesis Analysis

There is a mention of a Cu (I) catalysed cyclisation reaction of 2-iodobenzene sulfonamides with aryl-isothiocyanates and isocyanates that affords functionalised benzodithiazines and benzothiadiazinones . This might be related to the synthesis of similar compounds, but it’s not specific to “Cyclopropyl-(2-iodo-benzyl)-amine”.Molecular Structure Analysis

The molecular structure of “Cyclopropyl-(2-iodo-benzyl)-amine” is not explicitly mentioned in the sources I have access to .Chemical Reactions Analysis

Specific chemical reactions involving “Cyclopropyl-(2-iodo-benzyl)-amine” are not mentioned in the sources I have access to .Physical And Chemical Properties Analysis

The physical and chemical properties of “Cyclopropyl-(2-iodo-benzyl)-amine” are not explicitly mentioned in the sources I have access to .Aplicaciones Científicas De Investigación

Iodine-catalyzed Aminosulfonation

Iodine-catalyzed aminosulfonation of hydrocarbons using imidoiodinanes demonstrates the utility of cyclopropyl groups in the amino-functionalization of benzylic and aliphatic hydrocarbons under mild conditions. This method marks the first examples of 1,2-functionalization of unactivated C-H bonds, highlighting the role of cyclopropyl groups in enhancing the reactivity of hydrocarbons towards functionalization (Lamar & Nicholas, 2010).

N-Cyclopropylation of Cyclic Amides and Azoles

The direct transfer of a cyclopropyl group onto the nitrogen of a heterocycle or an amide, important in the pharmaceutical industry, was achieved using a cyclopropylbismuth reagent. This method allows for the expedient N-cyclopropylation of azoles and amides, showcasing the cyclopropyl group's role in synthesizing nitrogenated compounds (Gagnon et al., 2007).

Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles

The one-pot three-component reactions utilizing cyclopropenes demonstrate the synthesis of spiro[cyclopropa[a]pyrrolizine]- and spiro[3-azabicyclo[3.1.0]hexane]oxindoles, emphasizing the versatility of cyclopropyl groups in constructing complex molecular architectures. This method also highlights the cyclopropyl group's significance in medicinal chemistry, particularly for synthesizing compounds with anticancer activity (Filatov et al., 2017).

Enantioselective Organocatalytic Cyclopropanation

Enantioselective cyclopropanation of enals using benzyl chlorides showcases the application of cyclopropyl groups in the synthesis of formyl cyclopropane derivatives. This method underscores the cyclopropyl group's importance in achieving high stereoselectivity in organic synthesis, beneficial for producing chiral compounds (Meazza et al., 2016).

Safety And Hazards

Direcciones Futuras

Propiedades

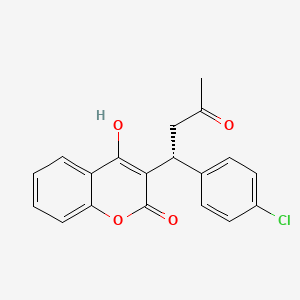

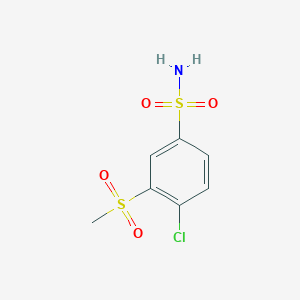

IUPAC Name |

N-[(2-iodophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12IN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXZIEHSLZOGDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl-(2-iodo-benzyl)-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)

![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)